molecular formula C16H18F3N3O3S B6505376 4-ethoxy-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}benzene-1-sulfonamide CAS No. 1396866-33-3

4-ethoxy-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}benzene-1-sulfonamide

Cat. No. B6505376
CAS RN: 1396866-33-3
M. Wt: 389.4 g/mol
InChI Key: ZYHPEVHMAQDTJY-UHFFFAOYSA-N
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Description

“4-ethoxy-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}benzene-1-sulfonamide” is a chemical compound with the molecular formula C16H18F3N3O3S . The average mass of this compound is 389.393 Da and its mono-isotopic mass is 389.102081 Da .

Scientific Research Applications

Suzuki–Miyaura Coupling

Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. The coupling involves oxidative addition and transmetalation steps, resulting in the formation of new C–C bonds.

Application: The compound “4-ethoxy-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}benzene-1-sulfonamide” can serve as an organoboron reagent in SM coupling reactions. Its unique properties make it suitable for specific coupling conditions. Researchers have explored its use in various cross-coupling reactions, leading to the synthesis of diverse organic compounds .

Medicinal Chemistry

Overview: The compound’s structure suggests potential applications in medicinal chemistry. Let’s explore some possibilities:

a. Anti-Hypertensive Agents: Modification of the compound’s substituents may yield derivatives with antihypertensive activity. Researchers have synthesized related imidazole-containing compounds and evaluated their effects on blood pressure regulation .

b. Targeted Therapies: Given the sulfonamide moiety, this compound could potentially interact with specific biological targets. Computational studies and experimental assays may reveal its binding affinity to relevant proteins or enzymes.

Conclusion

“4-ethoxy-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}benzene-1-sulfonamide” exhibits promising features for SM coupling, medicinal chemistry, and organic synthesis. Further investigations and targeted modifications will unlock its full potential in these areas . If you need more information or have other inquiries, feel free to ask! 😊

properties

IUPAC Name

4-ethoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O3S/c1-3-25-12-4-6-13(7-5-12)26(23,24)20-9-8-15-21-11(2)10-14(22-15)16(17,18)19/h4-7,10,20H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHPEVHMAQDTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide

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